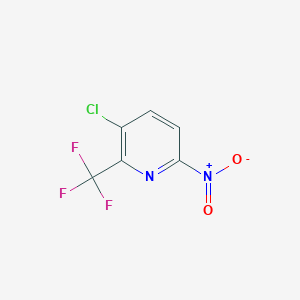

3-Chloro-6-nitro-2-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-6-nitro-2-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1805474-71-8 . It has a molecular weight of 226.54 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include this compound, involves specific reaction mechanisms involving chlorination and fluorination processes. A review provides an overview of the synthesis and applications of TFMP and its derivatives in the agrochemical and pharmaceutical industries .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H2ClF3N2O2/c7-3-1-2-4 (12 (13)14)11-5 (3)6 (8,9)10/h1-2H .Chemical Reactions Analysis

The synthesis of pyridalyl, a derivative of TFMP, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 226.54 .Scientific Research Applications

Hexanuclear [Ni2Ln4] Clusters

3-Chloro-6-nitro-2-(trifluoromethyl)pyridine derivatives have been utilized in the synthesis of hexanuclear 3d–4f cluster complexes. These complexes demonstrate an 'trigonal bipyramid' metal topology and exhibit properties such as enhanced magnetocaloric effects, suitable for cryogenic magnetic cooling, and slow magnetic relaxation, characteristic of single-molecule magnets (Liu, Zhang, & Zhu, 2014).

Synthesis of 7-Azaindoles

Another application involves its use in the efficient synthesis of 4-O- and C-substituted-7-azaindole derivatives through nucleophilic displacement reactions. This process highlights the versatility of halogenated pyridines as building blocks in organic synthesis (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Polar [3+2] Cycloaddition Reactions

In the field of heterocyclic chemistry, this compound derivatives have been explored for polar [3+2] cycloaddition reactions, leading to the synthesis of pyrrolidines, compounds with potential applications in medicine, dyes, and agrochemicals (Żmigrodzka et al., 2022).

Synthesis of Pesticides

There is also a review on the synthesis processes of 2,3-Dichloro-5-trifluoromethyl pyridine, a related compound, highlighting its importance in the synthesis of pesticides. This review evaluates various synthesis methods, providing insights into the most efficient processes for industrial applications (Xin-xin, 2006).

Antimicrobial Activities and DNA Interaction

Research into the antimicrobial activities and DNA interaction of 2-Chloro-6-(trifluoromethyl)pyridine showcases its potential in the development of new therapeutic agents. Spectroscopic and computational studies provide insights into the structural and electronic properties, contributing to our understanding of its interaction mechanisms (Evecen, Kara, İdil, & Tanak, 2017).

Mechanism of Action

Target of Action

Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Mode of Action

Tfmps are known to exhibit numerous pharmacological activities . The trifluoromethyl group (-CF3) is a key pharmacophore in many FDA-approved drugs . The unique properties of the fluorine atom and the pyridine structure contribute to the compound’s interaction with its targets .

Biochemical Pathways

Tfmps and their derivatives have been used in the protection of crops from pests , suggesting that they may interfere with biochemical pathways in pests.

Pharmacokinetics

The presence of the trifluoromethyl group in a compound can significantly affect its pharmacokinetic properties .

Result of Action

Tfmp derivatives are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides .

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Trifluoromethylpyridines (TFMP) and its derivatives have found extensive use in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name |

3-chloro-6-nitro-2-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-3-1-2-4(12(13)14)11-5(3)6(8,9)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJHZQRADWPUEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1805474-71-8 |

Source

|

| Record name | 3-chloro-6-nitro-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Hydroxypiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2749780.png)

![N-(5-acetamido-2-methoxyphenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2749784.png)

![(E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide](/img/structure/B2749789.png)

![Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride](/img/structure/B2749793.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2749795.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2749796.png)

![N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2749799.png)

![1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-phenylthiourea](/img/structure/B2749803.png)